Cas no 1261998-81-5 (3-[Benzo(B)thiophen-2-YL]-5-chlorobenzoic acid)
![3-[Benzo(B)thiophen-2-YL]-5-chlorobenzoic acid structure](https://ja.kuujia.com/scimg/cas/1261998-81-5x500.png)
3-[Benzo(B)thiophen-2-YL]-5-chlorobenzoic acid 化学的及び物理的性質
名前と識別子
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- 3-[BENZO(B)THIOPHEN-2-YL]-5-CHLOROBENZOIC ACID
- Benzoic acid, 3-benzo[b]thien-2-yl-5-chloro-
- 3-(1-Benzothiophen-2-yl)-5-chlorobenzoic acid
- 3-[Benzo(B)thiophen-2-YL]-5-chlorobenzoic acid
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- MDL: MFCD18321098
- インチ: 1S/C15H9ClO2S/c16-12-6-10(5-11(7-12)15(17)18)14-8-9-3-1-2-4-13(9)19-14/h1-8H,(H,17,18)
- InChIKey: QHBWMWXXEUQKAJ-UHFFFAOYSA-N
- SMILES: ClC1C=C(C(=O)O)C=C(C=1)C1=CC2C=CC=CC=2S1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 19
- 回転可能化学結合数: 2
- 複雑さ: 349
- トポロジー分子極性表面積: 65.5
- XLogP3: 4.8
3-[Benzo(B)thiophen-2-YL]-5-chlorobenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB328306-5 g |
3-[Benzo(b)thiophen-2-yl]-5-chlorobenzoic acid, 95%; . |
1261998-81-5 | 95% | 5g |
€1159.00 | 2023-05-19 | |
abcr | AB328306-5g |
3-[Benzo(b)thiophen-2-yl]-5-chlorobenzoic acid, 95%; . |
1261998-81-5 | 95% | 5g |
€1159.00 | 2025-02-20 |
3-[Benzo(B)thiophen-2-YL]-5-chlorobenzoic acid 関連文献
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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3. Back matter
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
3-[Benzo(B)thiophen-2-YL]-5-chlorobenzoic acidに関する追加情報
3-[Benzo(B)thiophen-2-YL]-5-chlorobenzoic Acid: A Comprehensive Overview
The compound with CAS No. 1261998-81-5, commonly referred to as 3-[Benzo(B)thiophen-2-YL]-5-chlorobenzoic acid, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is notable for its unique structure, which combines a benzo(b)thiophene moiety with a chlorobenzoic acid group, making it a versatile building block for various applications.
Benzo(b)thiophene is a heterocyclic aromatic compound that has been extensively studied due to its electronic properties and potential applications in optoelectronic devices. The integration of this moiety with a chlorobenzoic acid group introduces additional functionality, such as enhanced stability and reactivity. Recent studies have explored the synthesis of this compound through various methods, including Suzuki coupling reactions and other cross-coupling techniques, which have significantly improved the yield and purity of the product.
The benzo(b)thiophene ring system in this compound contributes to its unique electronic properties, making it an attractive candidate for use in organic semiconductors and light-emitting diodes (LEDs). Researchers have demonstrated that the presence of the chlorobenzoic acid group enhances the solubility of the compound in polar solvents, which is crucial for its application in solution-processable electronic devices. Furthermore, the chlorine substituent introduces electron-withdrawing effects, which can modulate the electronic characteristics of the molecule for specific applications.
Recent advancements in computational chemistry have allowed for detailed studies of the molecular structure and electronic properties of 3-[Benzo(B)thiophen-2-YL]-5-chlorobenzoic acid. Density functional theory (DFT) calculations have revealed that the compound exhibits a planar geometry, which is essential for efficient charge transport in organic electronics. Additionally, these studies have highlighted the importance of intermolecular interactions, such as π-π stacking and hydrogen bonding, in determining the material's physical properties.
In terms of synthesis, researchers have developed efficient routes to prepare 3-[Benzo(B)thiophen-2-YL]-5-chlorobenzoic acid using readily available starting materials. For instance, one popular method involves the coupling of a benzo(b)thiophene derivative with a chlorobenzoic acid derivative under palladium-catalyzed conditions. This approach not only ensures high yields but also minimizes side reactions, making it suitable for large-scale production.
The application of this compound extends beyond electronics. Recent studies have explored its potential as a precursor for drug development, particularly in the design of bioactive molecules with anti-inflammatory and anticancer properties. The benzo(b)thiophene moiety has been shown to exhibit significant biological activity, while the chlorobenzoic acid group enhances bioavailability and stability. These findings have opened new avenues for pharmacological research involving this compound.
In conclusion, 3-[Benzo(B)thiophen-2-YL]-5-chlorobenzoic acid (CAS No. 1261998-81-5) is a multifaceted compound with promising applications in various scientific domains. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop advanced materials and therapeutic agents. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play a pivotal role in shaping future innovations across multiple disciplines.
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